molecular formula C9H5F7O B13687564 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol CAS No. 2402-73-5

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol

Katalognummer: B13687564
CAS-Nummer: 2402-73-5
Molekulargewicht: 262.12 g/mol
InChI-Schlüssel: XBFJSGZVZRNLHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol is an organofluorine compound characterized by the presence of multiple fluorine atoms. Organofluorine compounds are known for their unique properties, such as high thermal stability and resistance to chemical reactions, making them valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol typically involves the reaction of hexafluoroacetone with a fluorinated benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s fluorine atoms can enhance its binding affinity and selectivity for specific targets, leading to its observed effects. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-(2-fluorophenyl)-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-(3-chlorophenyl)-2-propanol

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity, stability, and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

2402-73-5

Molekularformel

C9H5F7O

Molekulargewicht

262.12 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-2-(3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H5F7O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H

InChI-Schlüssel

XBFJSGZVZRNLHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.